molecular formula C12H11N3O5 B13651999 2-((1-Methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide

2-((1-Methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide

Cat. No.: B13651999
M. Wt: 277.23 g/mol
InChI Key: AMJZQHYBKBPZAT-UHFFFAOYSA-N
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Description

2-((1-Methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide typically involves the reaction of 1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pressures to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of functionalized quinoline derivatives .

Scientific Research Applications

2-((1-Methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide involves its interaction with specific molecular targets. The compound is thought to inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby preventing their normal function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 2-Hydroxyquinoline
  • 4-Hydroxyquinoline

Uniqueness

What sets 2-((1-Methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, for example, enhances its potential as an antimicrobial agent, while the acetamide group contributes to its stability and solubility .

Properties

Molecular Formula

C12H11N3O5

Molecular Weight

277.23 g/mol

IUPAC Name

2-(1-methyl-6-nitro-2-oxoquinolin-3-yl)oxyacetamide

InChI

InChI=1S/C12H11N3O5/c1-14-9-3-2-8(15(18)19)4-7(9)5-10(12(14)17)20-6-11(13)16/h2-5H,6H2,1H3,(H2,13,16)

InChI Key

AMJZQHYBKBPZAT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C(C1=O)OCC(=O)N

Origin of Product

United States

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